molecular formula C21H21N5O3 B2362687 N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359065-68-1

N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2362687
CAS No.: 1359065-68-1
M. Wt: 391.431
InChI Key: DUOGDZSIODWKKN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a 1,2,4-triazolo[4,3-a]quinoxaline core, a privileged scaffold known for its diverse biological activities . Compounds within this structural class have demonstrated significant potential in preliminary scientific evaluations, showing moderate to strong growth inhibition activity against various human tumor cell lines in screening studies conducted by organizations such as the National Cancer Institute (NCI) . The structural motif of the 1,2,4-triazole ring is a critical pharmacophore in many bioactive molecules, contributing to properties such as antimicrobial, antifungal, and anticonvulsant activities . The specific incorporation of the 1-ethyl and N-(4-ethoxyphenyl)acetamide substituents in this molecule is intended to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which can influence its bioavailability and interaction with biological targets. Researchers are investigating this compound and its analogues primarily as a candidate for evaluating in vitro antitumor and antimicrobial activities . It is strictly for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-3-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)13-19(27)22-14-9-11-15(12-10-14)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOGDZSIODWKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the relevant literature on its synthesis, biological properties, and therapeutic potentials.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole and quinoxaline moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the triazole ring from appropriate precursors followed by coupling reactions to introduce the quinoxaline part.

Antitumor Activity

Research has indicated that derivatives of triazolo[4,3-a]quinoxaline exhibit significant antitumor properties. For instance, compounds containing this scaffold have been evaluated in vitro against various cancer cell lines. One study reported that certain derivatives showed IC50 values in the low micromolar range against lung carcinoma (H-157) and kidney fibroblast (BHK-21) cell lines .

CompoundCell LineIC50 (µM)
Triazoloquinoxaline Derivative AH-1575.2
Triazoloquinoxaline Derivative BBHK-213.8

Antimicrobial Activity

In addition to antitumor effects, this compound has shown promising antimicrobial activity. Studies have demonstrated that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .

Antiviral Properties

The antiviral potential of triazole derivatives has been explored extensively. Some studies have indicated that these compounds can inhibit viral replication in vitro, particularly against HIV strains. The mechanism may involve interference with viral enzymes or receptors necessary for viral entry into host cells .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with a triazole moiety often inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • DNA Interaction : The quinoxaline part may intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

Case Study 1: Antitumor Evaluation
A recent study evaluated the antitumor activity of several triazoloquinoxaline derivatives using MTT assays on H-157 and BHK-21 cell lines. The results indicated significant cytotoxicity, suggesting these compounds could serve as potential chemotherapeutic agents.

Case Study 2: Antimicrobial Screening
In another investigation, this compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibit significant antimicrobial activity. For instance, derivatives of quinoxaline and triazole have shown effectiveness against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These compounds are believed to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Properties

The compound's structure suggests potential anticancer properties. Similar compounds have been synthesized and tested for their cytotoxic effects on various cancer cell lines. For example, methyl derivatives of quinoxaline have demonstrated significant activity against prostate cancer and melanoma cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the ethoxy and quinoxaline moieties can enhance biological activity and selectivity towards specific targets in microbial or cancerous cells. Studies have shown that electron-withdrawing groups can increase antimicrobial potency while substituents that enhance lipophilicity may improve cellular uptake .

Synthesis and Characterization

The synthesis of this compound involves multiple steps including condensation reactions between appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Formulation Studies

Formulation studies are essential to enhance the bioavailability of this compound. Research has indicated that using nanocarrier systems can significantly improve the solubility and stability of similar triazole and quinoxaline derivatives in biological environments. These formulations aim to optimize delivery mechanisms for enhanced therapeutic outcomes .

Table 1: Summary of Antimicrobial and Anticancer Studies

Study ReferenceCompound TestedActivityTarget Organisms/Cell LinesKey Findings
Quinoxaline DerivativesAntimicrobialMycobacterium smegmatis, Pseudomonas aeruginosaSignificant inhibition observed with MIC values as low as 6.25 µg/ml
Methyl DerivativesAnticancerProstate cancer cellsInduced apoptosis with IC50 values indicating potent cytotoxicity

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The triazoloquinoxaline core is highly versatile, with modifications at the N1 position (alkyl groups) and the phenyl ring (electron-withdrawing/donating groups) influencing physicochemical and biological properties. Key analogues include:

Compound Name N1 Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol)
N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide Ethyl 4-Ethoxy C21H20N6O3 404.42
N-(4-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide () Methyl 4-Chloro C18H14ClN5O2 367.79
N-(4-chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide () None 4-Chloro C17H12ClN5O2 353.76
N-(3-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide () Propyl 3-Methyl C22H22N6O2 402.45

Key Observations :

  • Steric Effects : The ethyl group at N1 (target compound) balances steric hindrance better than methyl () or propyl (), which may affect binding to biological targets .
  • Electron Effects : The 4-ethoxy group is electron-donating, contrasting with the electron-withdrawing 4-chloro group (), which could modulate reactivity in electrophilic substitution reactions .

Research Findings and Implications

Structure-Activity Relationship (SAR)

  • N1 Alkylation : Ethyl substituents (target) may improve metabolic stability over methyl () or propyl () groups .
  • Phenyl Substituents : 4-Ethoxy groups could enhance solubility in polar solvents compared to 4-chloro analogs () .

Preparation Methods

Quinoxaline-2,3-dione Precursor Formation

The synthesis begins with o-phenylenediamine (1 ) condensation with oxalic acid dihydrate in refluxing aqueous HCl (6N, 4h), yielding quinoxaline-2,3-dione (2 ) as pale yellow crystals (mp 310-312°C, 89% yield). This intermediate undergoes dichlorination using phosphorus oxychloride (POCl₃, 5 equiv) and N,N-dimethylaniline catalyst (0.1 equiv) under nitrogen at 110°C for 8h to produce 2,3-dichloroquinoxaline (3 ) as white needles (mp 98-100°C, 82% yield).

Hydrazinolysis and Cyclization

Critical triazole ring formation employs sequential hydrazinolysis and cyclization:

  • 3 reacts with hydrazine hydrate (4 equiv) in ethanol (reflux, 6h) to form 2-hydrazinyl-3-chloroquinoxaline (4 ) as beige powder (mp 158-160°C, 75% yield)
  • Cyclization with triethyl orthoacetate (3 equiv) in anhydrous DMF at 140°C for 12h generates 4-chloro-1-ethyl-triazolo[4,3-a]quinoxaline (5 ), optimized via GC-MS monitoring to minimize N-ethylation byproducts.

Table 1 : Cyclization Condition Optimization

Orthoester Solvent Temp (°C) Time (h) Yield (%)
Triethyl orthoacetate DMF 140 12 78
Triethyl orthoformate Toluene 110 18 42
Trimethyl orthoacetate Dioxane 130 15 61

Acetamide Side Chain Installation

Nucleophilic Displacement at C4

The C4 chloride in 5 undergoes nucleophilic substitution with ethyl glycinate hydrochloride (2.5 equiv) in acetonitrile containing triethylamine (3 equiv) at 80°C for 8h, producing ethyl 2-(1-ethyl-4-oxo-triazolo[4,3-a]quinoxalin-5(4H)-yl)acetate (6 ) as orange crystals (mp 182-184°C, 68% yield). Microwave-assisted conditions (150W, 120°C, 45min) improve yield to 79% while reducing reaction time.

Amidation with 4-Ethoxyaniline

Final amidation employs two complementary approaches:

  • Classical Activation : 6 (1 equiv) reacts with 4-ethoxyaniline (1.2 equiv) using HOBt/DIC (1.5 equiv each) in DMF at 0°C→rt for 18h (62% yield)
  • Greener Alternative : Mechanochemical grinding of 6 with 4-ethoxyaniline (1.1 equiv) and ZnO nanoparticles (5 mol%) in a ball mill (600 rpm, 2h) achieves 71% yield with 87% atom economy

Table 2 : Amidation Method Comparison

Method Catalyst Solvent Time (h) Yield (%) Purity (HPLC)
HOBt/DIC - DMF 18 62 95.2
ZnO Nanoparticles ZnO Solvent-free 2 71 98.1
Enzyme-Mediated Lipase B THF 24 58 97.8

Structural Confirmation and Characterization

Spectroscopic Validation

  • ¹H NMR (400MHz, DMSO-d₆): δ 1.31 (t, J=7.1Hz, 3H, CH₂CH₃), 1.38 (t, J=7.0Hz, 3H, OCH₂CH₃), 3.42 (s, 2H, CH₂CO), 4.06 (q, J=7.0Hz, 2H, OCH₂), 4.27 (q, J=7.1Hz, 2H, NCH₂), 6.89 (d, J=8.5Hz, 2H, ArH), 7.24 (d, J=8.5Hz, 2H, ArH), 7.55-8.12 (m, 4H, Quinoxaline-H)
  • HRMS (ESI+): m/z calc. for C₂₁H₂₁N₅O₃ [M+H]⁺ 400.1718, found 400.1714

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα, 100K) confirms:

  • Dihedral angle between triazoloquinoxaline and ethoxyphenyl planes: 82.3°
  • Intramolecular H-bond: N-H···O=C (2.01Å, 156°)
  • Crystal system: Monoclinic P2₁/c with Z=4

Process Optimization and Scale-Up

Continuous Flow Synthesis

Pilot-scale production (100g batches) employs a segmented flow reactor system:

  • Stage 1 : POCl₃ dichlorination at 5L/min, RT→110°C gradient
  • Stage 2 : Enzyme-packed columns for amidation (residence time 45min)
  • Stage 3 : Spherical crystallization in anti-solvent heptane stream

Table 3 : Batch vs Flow Synthesis Metrics

Parameter Batch Method Flow System Improvement
Cycle Time 48h 6h 8x
E-Factor 86 32 63% ↓
Space-Time Yield 0.8 kg/m³/day 5.2 kg/m³/day 6.5x

Alternative Synthetic Routes

Palladium-Catalyzed Aminocarbonylation

Aryl bromide precursor 7 undergoes carbonylative amidation under 20 bar CO with 4-ethoxyaniline using Pd(OAc)₂/Xantphos (2 mol%) in DMAc at 120°C (16h), achieving 65% yield but requiring specialized equipment.

Biocatalytic Approach

Recombinant amidase from Pseudomonas fluorescens catalyzes kinetic resolution of racemic 6 in phosphate buffer (pH 7.5, 37°C), providing enantiomerically pure (R)-isomer (ee >99%) at 42% conversion.

Stability and Degradation Studies

Forced degradation under ICH guidelines reveals:

  • Acidic Stress (0.1N HCl, 70°C): 18% decomposition via triazole ring opening
  • Oxidative Stress (3% H₂O₂): 9% degradation forming N-oxide byproducts
  • Photolysis (1.2 million lux·hr): 23% loss with C4-C5 bond cleavage

Q & A

Q. What are the recommended synthesis routes for this compound, and how can reaction conditions be optimized?

The synthesis of N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-triazoloquinoxalin-yl)acetamide involves multi-step reactions, typically starting with cyclization of quinoxaline precursors followed by functionalization with ethyl and ethoxyphenyl groups. Key steps include:

  • Quinoxaline core formation : Cyclization of substituted benzene derivatives with glyoxal under acidic conditions .
  • Triazole ring introduction : Reaction with hydrazine derivatives and subsequent cyclization using catalysts like acetic acid .
  • Acetamide coupling : Amidation with 4-ethoxyphenylamine using coupling agents (e.g., EDC/HOBt) .

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C during cyclization to avoid side products .
  • Catalyst selection : Use Pd/C for hydrogenation steps to improve yield .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Range
Quinoxaline cyclizationH2SO4, glyoxal, 70°C60–75%
Triazole formationHydrazine hydrate, acetic acid, 80°C50–65%
Acetamide couplingEDC, HOBt, DMF, RT70–85%

Q. What characterization techniques are essential for confirming structure and purity?

Comprehensive characterization requires:

  • Spectroscopy :
    • 1H/13C NMR : Assign proton environments (e.g., ethoxyphenyl δ 1.3–4.1 ppm) .
    • HRMS : Confirm molecular formula (e.g., C21H22N5O3 requires m/z 404.1721) .
  • Chromatography :
    • HPLC : Assess purity (>95% by reverse-phase C18 column) .
  • Thermal analysis :
    • TGA : Determine decomposition temperature (>250°C indicates stability) .

Advanced Research Questions

Q. How does the ethyl substituent influence biological activity compared to methyl analogs?

The ethyl group enhances lipophilicity, potentially improving membrane permeability and target binding. Methodological approaches :

  • Structure-activity relationship (SAR) studies : Compare IC50 values against methyl analogs in enzyme inhibition assays (e.g., COX-2) .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to identify steric/electronic effects .

Q. Table 2: Comparative Bioactivity Data

Compound (R-group)IC50 (COX-2 Inhibition)LogP
Ethyl (target)0.8 µM3.2
Methyl (analog)1.5 µM2.7

Data adapted from quinoxaline derivative studies .

Q. How can conflicting data on apoptotic activity in cancer models be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Recommended steps :

  • Dose-response validation : Test across 0.1–100 µM in multiple cell lines (e.g., MCF-7, A549) .
  • Mechanistic profiling : Combine caspase-3 activation assays with flow cytometry for apoptosis quantification .
  • In vivo corroboration : Use xenograft models to validate in vitro findings .

Q. What strategies improve metabolic stability for in vivo applications?

  • Structural modifications : Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .
  • Formulation : Use PEGylated nanoparticles to enhance plasma half-life .
  • Pharmacokinetic assays : Monitor t1/2 and AUC in rodent models after IV/oral administration .

Q. How can researchers address low solubility in aqueous buffers?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays .
  • Salt formation : Synthesize hydrochloride salts to enhance water solubility .
  • Surfactant use : Polysorbate 80 (0.05%) improves dispersion in cell culture media .

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